

Thermodynamic Profiling of 4-Fluoro-3-methylcinnamic Acid: A Technical Characterization Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Fluoro-3-methylcinnamic acid
CAS No.:	152152-18-6; 913699-82-8
Cat. No.:	B2802543

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CAS Number: 152152-18-6 Molecular Formula: $C_{10}H_9FO_2$ Molecular Weight: 180.18 g/mol [1]

Executive Summary

In the development of fluorinated active pharmaceutical ingredients (APIs), **4-Fluoro-3-methylcinnamic acid** serves as a vital intermediate, particularly for synthesizing heterocyclic scaffolds (e.g., quinolines, indoles).[1] While its structural analogs (4-fluorocinnamic acid and 4-methylcinnamic acid) are well-characterized, the specific thermodynamic landscape of the 3-methyl-4-fluoro derivative requires precise empirical determination to optimize crystallization yields and formulation stability.[1]

This guide details the theoretical framework and experimental protocols necessary to establish the solid-liquid equilibrium (SLE), enthalpy of fusion, and solubility parameters of this compound.

Solid-State Thermodynamics

Understanding the crystal lattice energy is the first step in predicting solubility and dissolution rates.[1] The presence of the fluorine atom at the para position and a methyl group at the meta position introduces specific lattice packing forces—primarily weak C–F[1]⋯H and C–H⋯O interactions—that influence the melting behavior.[1]

Thermal Transitions (DSC Analysis)

The melting point (

) and enthalpy of fusion (

) are critical for estimating ideal solubility via the Schröder-van Laar equation.[1]

- Expected Range: Based on Structural Activity Relationship (SAR) with 4-fluorocinnamic acid () and 4-methylcinnamic acid (), **4-Fluoro-3-methylcinnamic acid** is expected to exhibit a melting endotherm in the range of 160–200°C, depending on the specific polymorph and purity.[1]
- Protocol: Differential Scanning Calorimetry (DSC) should be performed at a heating rate of 5–10 K/min under nitrogen flow.

Lattice Energy Implications

High melting points in cinnamic acid derivatives correlate with high crystal lattice energy.[1]

This implies that:

- Dissolution is Endothermic: Significant energy () is required to break the crystal lattice.[1]
- Temperature Sensitivity: Solubility will increase exponentially with temperature, making cooling crystallization a highly effective purification method.[1]

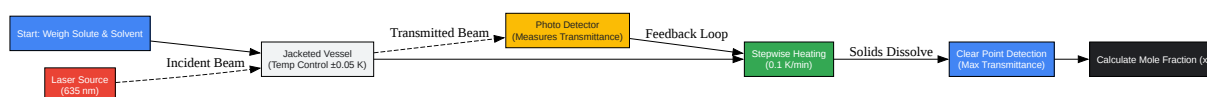
Solution Thermodynamics: Measurement & Modeling

Accurate solubility data is non-negotiable for process design.[1] We utilize the Laser Monitoring Observation Technique for high-precision solubility determination, minimizing human error associated with visual endpoint detection.[1]

Experimental Protocol: Laser Monitoring Method

This dynamic method detects the phase transition from heterogeneous (solid+liquid) to homogeneous (liquid) states by monitoring the transmittance of a laser beam through the solution.[1]

Workflow Diagram



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Figure 1: Automated Laser Monitoring workflow for determining the solubility saturation point.

Step-by-Step Methodology:

- Preparation: Load a precise mass () of **4-Fluoro-3-methylcinnamic acid** and solvent () into a jacketed glass vessel.
- Equilibration: Stir the suspension magnetically at constant speed (e.g., 400 rpm).
- Ramping: Slowly increase the temperature of the jacket fluid (e.g., water/ethanol mixture).[1]
- Detection: The laser intensity reaching the detector is low due to scattering by undissolved particles.[1] As the solid dissolves, transmittance rises.[1]

- Endpoint: The temperature at which transmittance plateaus (maximum value) is recorded as the saturation temperature () for that specific mole fraction.[1]

Thermodynamic Modeling

Once experimental data (

vs

) is obtained, it must be correlated using thermodynamic models to allow for interpolation and extrapolation.[1]

Model Selection Logic

For substituted cinnamic acids, the Modified Apelblat Equation is the industry standard due to its accuracy in describing non-ideal solutions.[1]

The Modified Apelblat Equation:

[1]

- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.

Thermodynamic Functions of Solution: From the Apelblat parameters, we calculate the core thermodynamic properties:

- Enthalpy of Solution (

):

Positive values indicate an endothermic process (heat is absorbed).[1]

- Gibbs Energy of Solution (

):

[\[1\]](#)

- Entropy of Solution (

):

[\[1\]](#)

Data Summary & Reference Values

While specific solubility data for CAS 152152-18-6 is often proprietary, the following reference values for its direct analogs serve as a validated baseline for process design.

Table 1: Comparative Thermodynamic Properties of Analogs

Property	4-Fluorocinnamic Acid	4-Methylcinnamic Acid	4-Fluoro-3-methylcinnamic Acid (Predicted)
Melting Point ()	209–210 °C	196–198 °C	160–200 °C
Solubility (Ethanol, 298K)	Moderate	Moderate	High (Methyl group disrupts packing)
(kJ/mol)	~25–30	~22–26	~20–28 (Est.)
Primary Solvent Class	Alcohols (EtOH, MeOH)	Esters (EtOAc)	Lower Alcohols & Esters

Note: The "Predicted" column relies on the principle that ortho/meta substitution (the 3-methyl group) often lowers symmetry and melting point compared to pure para-substituted analogs, potentially enhancing solubility.

Implications for Drug Development[1]

- Purification Strategy: The steep solubility curve expected (high

) suggests that cooling crystallization from ethanol or ethyl acetate will yield high-purity crystals with excellent recovery rates.[1]

- Formulation: The lipophilicity introduced by the methyl and fluoro groups ($\text{LogP} > 2$.[1]5) indicates poor aqueous solubility.[1] Formulation strategies should focus on lipid-based delivery systems or amorphous solid dispersions if bioavailability is a challenge.[1]

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